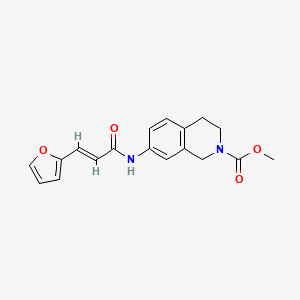
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a furan ring, an acrylamide group, and a dihydroisoquinoline moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and Ca V 2.2 channels . These receptors and channels play a crucial role in various physiological processes, including pain perception and neurotransmission .
Mode of Action
The compound interacts with its targets by acting as a positive allosteric modulator . It potentiates the activity of α7 nAChRs with higher potency than that for hCa V 2.2 channel inhibition . This potentiation is likely the predominant molecular mechanism underlying the observed anti-nociceptive pain activity of these compounds .
Biochemical Pathways
The compound affects the neuropathic pain pathway . By potentiating the α7 nAChRs, it can decrease neuropathic pain in animal models . The compound also inhibits the biosynthesis of ergosterol , a key component of the fungal cell membrane, in yeast .
Pharmacokinetics
The compound’s ability to potentiate α7 nachrs and inhibit ergosterol biosynthesis suggests that it can effectively reach its targets in the nervous system and yeast cells .
Result of Action
The compound’s action results in decreased neuropathic pain in animal models . This is likely due to the potentiation of α7 nAChRs, which are involved in pain perception . Additionally, the compound inhibits the biosynthesis of ergosterol in yeast, which could potentially lead to antifungal effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as fluconazole, can have a synergistic effect, enhancing the compound’s antifungal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with a dihydroisoquinoline derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the acrylamide group.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other compounds containing furan rings, acrylamide groups, or dihydroisoquinoline moieties.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol.
Acrylamide derivatives: Compounds like N,N-dimethylacrylamide and N-phenylacrylamide.
Dihydroisoquinoline derivatives: Compounds such as tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAOSZKIVSSAS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
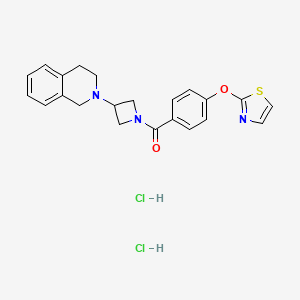
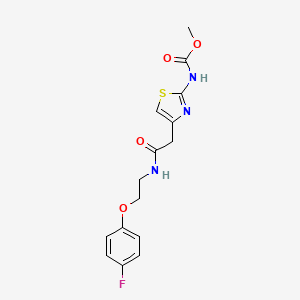
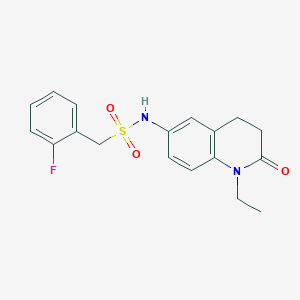
![2-{[(oxan-4-yl)methyl]sulfanyl}pyridine](/img/structure/B3012627.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)
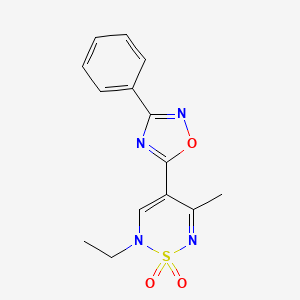

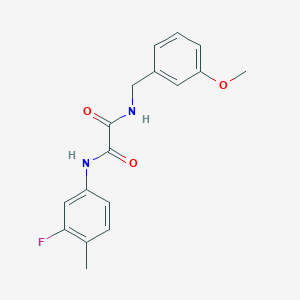
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3012645.png)
